4-[2-[2-(2-Butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Overview
Description
4-[2-[2-(2-Butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a sec-butoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps, starting with the preparation of the sec-butoxyphenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative. The final step involves the reaction of this derivative with morpholine under controlled conditions to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler morpholine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[2-[2-(2-Butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The sec-butoxyphenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(2-sec-butylphenoxy)ethoxy]ethyl}morpholine
- 4-{2-[2-(2-tert-butoxyphenoxy)ethoxy]ethyl}morpholine
- 4-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}morpholine
Uniqueness
4-[2-[2-(2-Butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to the presence of the sec-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[2-[2-(2-butan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-3-16(2)23-18-7-5-4-6-17(18)22-15-14-21-13-10-19-8-11-20-12-9-19;/h4-7,16H,3,8-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQDZIBCMYRPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1OCCOCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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